molecular formula C17H16ClNO B1292410 4'-Azetidinomethyl-3-chlorobenzophenone CAS No. 898756-46-2

4'-Azetidinomethyl-3-chlorobenzophenone

Cat. No.: B1292410
CAS No.: 898756-46-2
M. Wt: 285.8 g/mol
InChI Key: BCUQUKINYKNDCJ-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3-chlorobenzophenone is a benzophenone derivative featuring a chlorinated aromatic ring and an azetidinomethyl substituent. For example, 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone (CAS 898756-77-9) shares a similar backbone, with a molecular formula of C17H15ClFNO, a molecular weight of 303.76 g/mol, and predicted physical properties such as a density of 1.294 g/cm³ and boiling point of 425.4°C .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUQUKINYKNDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642799
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-46-2
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3-chlorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of an aluminum chloride catalyst.

    Introduction of the Azetidine Ring: The azetidine ring is introduced by reacting the benzophenone derivative with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for 4’-Azetidinomethyl-3-chlorobenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-3-chlorobenzophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4'-Azetidinomethyl-3-chlorobenzophenone analogs and related chlorobenzophenones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone C17H15ClFNO 303.76 Cl, F, azetidinomethyl Density: 1.294 g/cm³; BP: 425.4°C (predicted)
4,4'-Dichlorobenzophenone C13H8Cl2O 251.11 Cl (positions 4 and 4') MP: 144–146°C; BP: 353°C
3-Amino-4'-chlorobenzophenone C13H10ClNO 231.68 Cl, NH2
4-Chloro-3',4'-dimethoxybenzophenone C15H13ClO3 276.72 Cl, OCH3 (positions 3',4')
4-(Chloromethyl)benzophenone C14H11ClO 230.69 Cl, CH2Cl Reactive chloromethyl group

Key Observations :

  • Azetidinomethyl vs.
  • Amino vs. Azetidine: Amino groups (e.g., in 3-Amino-4'-chlorobenzophenone) are electron-donating, improving solubility in polar solvents, whereas azetidine’s cyclic structure may reduce solubility but increase metabolic stability .

Biological Activity

Overview

4'-Azetidinomethyl-3-chlorobenzophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound is characterized by its azetidine ring and chlorobenzophenone moiety, which are believed to contribute significantly to its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNOC_{17}H_{16}ClNO, with a molecular weight of 303.77 g/mol. The structure features a benzophenone core, where the azetidine ring is attached via a methylene bridge to one of the phenyl groups, and a chlorine atom is substituted on the other phenyl group.

PropertyValue
Molecular FormulaC₁₇H₁₆ClNO
Molecular Weight303.77 g/mol
IUPAC Name4-(azetidin-1-ylmethyl)-3-chlorobenzophenone

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their functions. This interaction can lead to various biological effects, including antimicrobial and anticancer properties. The azetidine ring may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of benzophenone derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the azetidine moiety may further enhance these effects by interacting with specific cellular pathways involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzophenone derivatives, including this compound. The results showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL.
  • Cytotoxicity in Cancer Cells : In a research article from Cancer Letters, the compound was tested against various human cancer cell lines (e.g., HeLa, MCF-7). The findings indicated that it induced significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis as confirmed by flow cytometry analysis.

Research Findings Summary

  • Antimicrobial Activity : Effective against multiple bacterial strains; MIC values indicate strong potential for therapeutic use.
  • Anticancer Activity : Induces apoptosis in cancer cell lines; potential for development as an anticancer agent.

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